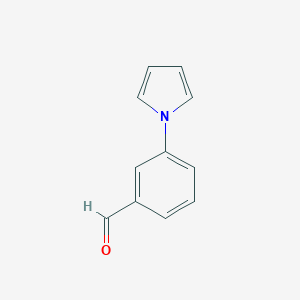

3-(1H-Pyrrol-1-yl)benzaldehyde

描述

Significance of Pyrrole (B145914) and Benzaldehyde (B42025) Moieties in Chemical Synthesis and Medicinal Chemistry

The value of hybrid compounds often stems from the individual contributions of their constituent parts. Both pyrrole and benzaldehyde are fundamental building blocks in organic chemistry, each with a rich history of use in synthesis and a proven track record in the development of biologically active molecules.

Pyrrole is a five-membered aromatic heterocycle that forms the core of many vital biological molecules, including heme, chlorophyll, and vitamin B12. scispace.com Its derivatives are a cornerstone of heterocyclic chemistry and are indispensable in medicinal chemistry and materials science. nbinno.com

The pyrrole nucleus is considered a "privileged scaffold" because it is a recurring motif in numerous natural products and marketed drugs with a wide array of pharmacological activities. scispace.comnih.gov These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.govnih.gov The versatility of the pyrrole ring allows for extensive functionalization, enabling chemists to fine-tune the electronic and steric properties of molecules to optimize their interaction with biological targets. nbinno.comacs.org The development of various synthetic methods, such as the Paal-Knorr, Hantzsch, and Knorr syntheses, has made a wide range of substituted pyrroles accessible for research and development. nbinno.comnih.govpharmaguideline.com

Table 1: Reported Biological Activities of Various Pyrrole-Containing Compounds

| Biological Activity | Pyrrole Derivative Class | Reference |

|---|---|---|

| Anticancer | Pyrrolo[2,3-d]pyrimidines | nih.gov |

| Anti-inflammatory | Tolmetin (B1215870), Ketorolac | mdpi.com |

| Antiviral (HCV) | Pyrrolo[3,2-e] scispace.comnbinno.comnih.govtriazolo[4,3-c]pyrimidines | nih.gov |

| Antibacterial | Pyrrole-thiazole hybrids | researchgate.net |

This table is for illustrative purposes and shows examples of activities found in molecules containing a pyrrole scaffold.

Benzaldehyde and its derivatives are fundamental reagents in organic synthesis. wisdomlib.org The aldehyde functional group is highly reactive and serves as a versatile handle for constructing more complex molecular architectures through a variety of chemical transformations, such as condensation, oxidation, reduction, and addition reactions. rug.nlacs.org

In chemical synthesis, benzaldehyde derivatives are key starting materials for a wide range of products, including pharmaceuticals, dyes, and agrochemicals. wisdomlib.org They are frequently used in multicomponent reactions, like the Biginelli reaction, which allows for the efficient, atom-economical construction of diverse heterocyclic scaffolds. beilstein-journals.org The ability of the benzaldehyde moiety to participate in C-C bond-forming reactions, such as the Wittig, Grignard, and aldol (B89426) reactions, makes it an invaluable intermediate for building molecular complexity. acs.org

Rationale for Research on 3-(1H-Pyrrol-1-yl)benzaldehyde

The strategic combination of a pyrrole ring and a benzaldehyde moiety into a single molecule like this compound is driven by the goal of creating novel chemical entities with unique properties and functions. This approach, often termed molecular hybridization, is a well-established strategy in drug discovery and materials science. researchgate.netalliedacademies.org

The structure of this compound serves as a versatile platform for synthesizing more complex, novel chemical architectures. The presence of the reactive aldehyde group allows for its elaboration into a multitude of other functional groups or its use in cyclization reactions to form new ring systems. For example, the condensation of pyrrole with benzaldehyde is a known method for producing dipyrromethanes, which are key precursors to porphyrins and related macrocycles used in photodynamic therapy and as fluorescent probes. mdpi.comchemspider.com The aldehyde can also be used as an anchor point to attach other pharmacophores or functional units, leading to the creation of bifunctional or multi-target agents. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. academie-sciences.fr The this compound scaffold is well-suited for SAR exploration. The aldehyde functionality provides a convenient point for chemical modification, allowing for the synthesis of a library of derivatives (e.g., imines, alcohols, carboxylic acids, or heterocyclic adducts). nih.gov

By systematically altering the substituent on the benzaldehyde-derived portion of the molecule while keeping the pyrrole core constant, researchers can probe the interactions of these compounds with biological targets like enzymes or receptors. nih.gov Similarly, modifications to the pyrrole ring could also be explored. This systematic approach can identify the key structural features required for a desired biological effect, guiding the design of more potent and selective agents. academie-sciences.frnih.gov

Overview of Current Research Trends in Pyrrole-Benzaldehyde (B8331489) Chemistry

Current research involving pyrrole and benzaldehyde moieties, often in combination, spans several key areas. A major trend is the design and synthesis of novel hybrid molecules for therapeutic applications, targeting diseases such as cancer, inflammation, and neurodegenerative disorders. mdpi.comnih.govnih.gov This often involves using the benzaldehyde as a key intermediate for building a larger, multi-substituted heterocyclic system attached to the pyrrole core. nih.gov

Another significant trend is the development of new synthetic methodologies. This includes the use of green chemistry principles, microwave-assisted synthesis, and efficient multicomponent reactions to build libraries of pyrrole-benzaldehyde derivatives. nih.govbeilstein-journals.org In materials science, the reaction between pyrroles and benzaldehydes is central to the synthesis of dipyrromethanes and, subsequently, porphyrins and BODIPY dyes. mdpi.comresearchgate.net These resulting macrocyclic compounds are actively investigated for their applications in fluorescent imaging, sensing, and as photosensitizers. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyrrole |

| Benzaldehyde |

| Heme |

| Chlorophyll |

| Vitamin B12 |

| Tolmetin |

| Ketorolac |

| Dipyrromethane |

| Porphyrin |

Structure

2D Structure

属性

IUPAC Name |

3-pyrrol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALTUANHIBXQMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380159 | |

| Record name | 3-(1H-Pyrrol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129747-77-9 | |

| Record name | 3-(1H-Pyrrol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

Proton NMR (¹H NMR) for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of 3-(1H-pyrrol-1-yl)benzaldehyde provides a detailed map of the proton environments within the molecule. The spectrum is characterized by distinct signals for the aldehydic proton, the protons of the benzene (B151609) ring, and the protons of the pyrrole (B145914) ring.

The aldehydic proton (CHO) typically appears as a singlet in the downfield region of the spectrum, around 9.98 ppm. This significant downfield shift is attributed to the strong deshielding effect of the electronegative oxygen atom of the carbonyl group.

The protons of the 1,3-disubstituted benzene ring exhibit a complex splitting pattern due to spin-spin coupling. The chemical shifts are influenced by the electron-withdrawing nature of the aldehyde group and the electron-donating nature of the pyrrolyl substituent. The expected signals are in the aromatic region, typically between 7.5 and 8.0 ppm.

The protons of the pyrrole ring also show characteristic signals. The α-protons (adjacent to the nitrogen) and β-protons (further from the nitrogen) are chemically non-equivalent and exhibit distinct chemical shifts, usually observed as triplets around 7.2-7.4 ppm and 6.3-6.4 ppm, respectively.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic H | ~9.98 | Singlet | - |

| Benzene Ring H | ~7.5 - 8.0 | Multiplet | - |

| Pyrrole α-H | ~7.2 - 7.4 | Triplet | ~2.2 |

| Pyrrole β-H | ~6.3 - 6.4 | Triplet | ~2.2 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield, typically in the range of 190-192 ppm. The carbon atoms of the benzene ring produce signals in the aromatic region (120-140 ppm). The carbon to which the aldehyde group is attached (ipso-carbon) is found around 137 ppm, while the carbon bonded to the pyrrole nitrogen appears around 141 ppm. The other benzene carbons resonate at slightly different chemical shifts due to the substitution pattern.

The carbon atoms of the pyrrole ring also have characteristic chemical shifts. The α-carbons are typically found around 118-122 ppm, while the β-carbons are observed at approximately 110-112 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aldehydic C=O | ~191.5 |

| Benzene C-CHO | ~137.0 |

| Benzene C-N | ~141.0 |

| Other Benzene C | ~122 - 135 |

| Pyrrole α-C | ~118 - 122 |

| Pyrrole β-C | ~110 - 112 |

Note: The chemical shifts are approximate and can be influenced by the experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on adjacent carbon atoms. For instance, it would show correlations between the coupled protons on the benzene ring and between the α- and β-protons of the pyrrole ring. scribd.comsdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. scribd.comyoutube.comcolumbia.edu An HSQC spectrum would definitively assign the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. For example, it would link the proton signal at ~9.98 ppm to the carbon signal at ~191.5 ppm, confirming the aldehyde group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique shows correlations between protons and carbons that are two or three bonds away. scribd.comcolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different parts of the molecule. For example, an HMBC spectrum would show a correlation between the aldehydic proton and the ipso-carbon of the benzene ring, as well as correlations between the pyrrole protons and the benzene carbon attached to the nitrogen atom.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₁H₉NO, the expected exact mass can be calculated. chemicalbook.comchemicalbook.com

The monoisotopic mass of C₁₁H₉NO is calculated to be approximately 171.0684 g/mol . HRMS analysis would provide a highly accurate mass measurement, typically within a few parts per million (ppm) of the calculated value, thereby confirming the elemental composition and molecular formula of the compound. The fragmentation pattern observed in the mass spectrum would also provide structural information, likely showing fragments corresponding to the loss of the CHO group and the cleavage of the bond between the benzene and pyrrole rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands for the aldehyde, benzene ring, and pyrrole ring moieties. rsc.orgdocbrown.infonist.govresearchgate.net

Aldehyde Group: A strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde is expected in the region of 1690-1715 cm⁻¹. The C-H stretching vibration of the aldehyde proton typically appears as two weak bands in the range of 2700-2900 cm⁻¹. docbrown.info

Aromatic Rings: The C-H stretching vibrations of the benzene and pyrrole rings are observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to several bands in the 1450-1600 cm⁻¹ region.

Pyrrole Ring: The N-H stretching vibration is absent as the pyrrole is N-substituted. The C-N stretching vibration would also be present.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O stretch | 1690 - 1715 |

| Aldehyde | C-H stretch | 2700 - 2900 |

| Aromatic Rings | C-H stretch | > 3000 |

| Aromatic Rings | C=C stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. nist.govmsu.edunist.gov

The benzaldehyde (B42025) moiety is a chromophore that typically exhibits a strong π → π* transition at a lower wavelength (around 240-250 nm) and a weaker n → π* transition from the carbonyl oxygen's lone pair at a longer wavelength (around 280-320 nm). The pyrrole ring itself also absorbs in the UV region. nist.govnist.gov

The conjugation of the pyrrole ring with the benzaldehyde system through the nitrogen atom is expected to cause a bathochromic (red) shift in the absorption maxima to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect) compared to unsubstituted benzaldehyde. This is due to the extension of the conjugated π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

X-ray Crystallography for Solid-State Molecular Structure (If Available)

As of the current body of scientific literature, a definitive single-crystal X-ray crystallographic analysis for this compound has not been reported. While X-ray crystallography remains a powerful technique for the unambiguous determination of solid-state molecular structures, providing precise data on bond lengths, bond angles, and crystal packing, such detailed structural information is not publicly available for this specific compound.

The determination of a crystal structure is contingent upon the successful growth of a single crystal of suitable quality, a process that can be challenging. Without experimental crystallographic data, key structural parameters such as the crystal system, space group, unit cell dimensions, and the precise dihedral angle between the pyrrole and benzaldehyde rings in the solid state remain undetermined.

Future crystallographic studies would be invaluable in providing a more complete understanding of the molecule's three-dimensional conformation and the intermolecular interactions that govern its packing in the crystalline lattice. Such data would serve as a crucial benchmark for computational and theoretical models of its structure and properties.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of the molecule. For a compound like 3-(1H-Pyrrol-1-yl)benzaldehyde, these calculations can elucidate the interplay between the electron-donating pyrrole (B145914) ring and the electron-withdrawing benzaldehyde (B42025) moiety.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it a standard tool for studying medium-sized organic molecules. Methods like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed for such analyses. ejosat.com.trplos.orgresearchgate.net

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For this compound, this analysis reveals crucial information about bond lengths, bond angles, and dihedral angles.

A key structural feature is the dihedral angle between the planes of the pyrrole and benzene (B151609) rings. This angle determines the degree of conjugation between the two aromatic systems, which in turn influences the molecule's electronic properties. Computational studies on similar bi-aryl systems show that a completely planar conformation is often hindered by steric repulsion between hydrogen atoms on the adjacent rings, leading to a slightly twisted arrangement. nih.gov The optimization process would precisely calculate this twist to identify the lowest-energy conformer.

Table 1: Predicted Structural Parameters for this compound (Illustrative) This table presents typical, illustrative values that would be obtained from a DFT geometry optimization calculation.

| Parameter | Predicted Value | Description |

|---|---|---|

| C-N Bond Length (Pyrrole-Benzene) | ~1.43 Å | The length of the single bond connecting the nitrogen of the pyrrole ring to the carbon of the benzene ring. |

| C=O Bond Length (Aldehyde) | ~1.22 Å | The length of the double bond in the carbonyl group. |

| Pyrrole-Benzene Dihedral Angle | 15° - 35° | The twist angle between the two aromatic rings, indicating the degree of planarity. |

| C-C-H Angle (Aldehyde) | ~121° | The bond angle involving the aldehyde proton. |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com

For this compound, the analysis would likely show that the HOMO is primarily localized on the electron-rich pyrrole ring, which acts as the electron-donating part of the molecule. Conversely, the LUMO would be concentrated on the electron-withdrawing benzaldehyde moiety, particularly over the carbonyl group and the benzene ring. This separation of FMOs is characteristic of "push-pull" systems and is crucial for their optical and electronic properties. The energy gap can be used to predict the molecule's reactivity and the wavelength of its principal electronic absorption peak. ejosat.com.tr

Table 2: Frontier Molecular Orbital Energy Data (Illustrative) This table contains representative energy values for HOMO, LUMO, and the energy gap as would be determined by DFT calculations.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.15 | Highest Occupied Molecular Orbital; associated with the ability to donate electrons. |

| LUMO | -2.20 | Lowest Unoccupied Molecular Orbital; associated with the ability to accept electrons. |

| Energy Gap (ΔE) | 3.95 | The difference between LUMO and HOMO energies, indicating chemical reactivity and stability. irjweb.com |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule, thereby predicting its reactive behavior. ejosat.com.tr

On an MEP map, regions of negative potential (typically colored red) indicate an excess of electron density and are susceptible to electrophilic attack. In this compound, this region would be strongly localized on the oxygen atom of the carbonyl group. nih.gov Regions of positive potential (colored blue) signify electron deficiency and are prone to nucleophilic attack. Such areas would be found around the hydrogen atom of the aldehyde group and potentially on the hydrogen atoms of the pyrrole ring. researchgate.netnih.gov Intermediate potential is usually shown in green. nih.gov

Ab initio (Latin for "from the beginning") calculations are a class of quantum chemistry methods that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain properties and serve as a benchmark for DFT results. For a molecule like this compound, ab initio calculations could be used to obtain highly accurate geometric parameters or to more precisely calculate electronic transition energies.

Density Functional Theory (DFT) Studies

Molecular Dynamics Simulations (If Applicable to Reactivity or Interactions)

While quantum chemical calculations typically model a molecule in isolation or with a simplified solvent model, Molecular Dynamics (MD) simulations study the physical movements of atoms and molecules over time. mdpi.com MD simulations are a powerful tool for understanding how a molecule behaves in a realistic environment, such as in a solvent or interacting with a biological macromolecule like an enzyme. plos.orgmdpi.com

For this compound, MD simulations could be employed to:

Analyze Solvation Effects: Study how the molecule's conformation and dynamics change in different solvents by explicitly modeling the solvent molecules.

Investigate Intermolecular Interactions: If the molecule is being studied as a potential ligand or inhibitor, MD simulations can model its binding to a target protein, revealing the key interactions that stabilize the complex and providing insights into its mechanism of action. rsc.org

These simulations provide a dynamic picture of the molecule's behavior, which is essential for understanding processes like chemical reactions, molecular recognition, and self-assembly. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical methods, particularly Density Functional Theory (DFT), are widely employed to predict the spectroscopic features of organic molecules with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can calculate the nuclear shielding tensors, which are then converted into chemical shifts. For aromatic systems such as substituted benzaldehydes, the accuracy of these predictions is crucial for assigning specific resonances to individual protons and carbon atoms. The chemical shifts are highly sensitive to the electronic environment of each nucleus, which is influenced by the substituent effects of the pyrrole ring on the benzaldehyde moiety. For instance, the aldehyde proton of benzaldehyde itself is known to resonate at a distinctive chemical shift of around 10.0 ppm, a feature that is influenced by the electronegativity of the oxygen atom. docbrown.infopressbooks.pub The substitution pattern on the benzene ring also significantly affects the chemical shifts of the aromatic protons, which for benzaldehyde typically appear between 7.51 and 7.87 ppm. docbrown.info

Computational models can predict these shifts for this compound, providing insights into how the pyrrole substituent alters the electron distribution within the benzene ring and on the aldehyde group. The accuracy of these predictions can be quite high, with mean absolute errors of less than 0.10 ppm for ¹H chemical shifts being achievable with modern machine learning-enhanced methods. nih.gov

Vibrational Frequencies: Theoretical calculations are also adept at predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic frequencies using DFT, a theoretical vibrational spectrum can be generated. These calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. For benzaldehyde and its derivatives, characteristic vibrational frequencies include the C=O stretching of the carbonyl group, which is typically observed around 1700 cm⁻¹. docbrown.info The presence of an aromatic ring introduces C-H stretching vibrations in the 3000 to 3080 cm⁻¹ region and C=C stretching vibrations within the ring.

For this compound, computational methods can predict the vibrational frequencies for the entire molecule, including the modes associated with the pyrrole ring. DFT calculations, using functionals like B3LYP, have been shown to provide good agreement with experimental vibrational spectra for pyrrole and its derivatives. researchgate.netnih.gov It is common practice to apply scaling factors to the calculated harmonic frequencies to better match the experimental anharmonic frequencies.

Below are illustrative tables of predicted spectroscopic data for analogous compounds, showcasing the type of information that can be generated for this compound through computational studies.

Table 1: Predicted ¹H NMR Chemical Shifts for a Substituted Benzaldehyde

| Proton | Predicted Chemical Shift (ppm) |

| Aldehyde H | 9.95 |

| Aromatic H (ortho) | 7.80 |

| Aromatic H (meta) | 7.55 |

| Aromatic H (para) | 7.65 |

Note: These are representative values for a generic substituted benzaldehyde and would be specifically calculated for this compound in a dedicated study.

Table 2: Predicted Vibrational Frequencies for a Substituted Benzaldehyde

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch | 1705 |

| Aromatic C-H Stretch | 3060 |

| Aldehyde C-H Stretch | 2850 |

| Aromatic C=C Stretch | 1600 |

Note: These are representative values for a generic substituted benzaldehyde and would be specifically calculated for this compound in a dedicated study.

Structure-Property Relationship Studies based on Computational Data

Computational data is fundamental to establishing quantitative structure-property relationships (QSPR). By systematically modifying the structure of a molecule in silico and calculating its properties, researchers can develop models that correlate structural features with observable characteristics.

For this compound, computational studies can elucidate how the position and nature of the substituent group influence its electronic and spectroscopic properties. For example, the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and electronic transitions within the molecule. A computational study on phenylpyrroles has shown how the position of the phenyl group on the pyrrole ring affects these frontier orbital energies.

Furthermore, computational models can explore the conformational landscape of the molecule, determining the most stable geometries and the energy barriers for rotation around single bonds, such as the bond connecting the pyrrole and phenyl rings. This conformational flexibility can have a significant impact on the molecule's properties and biological activity.

By analyzing the calculated electronic descriptors, such as atomic charges and dipole moments, it is possible to rationalize the observed chemical behavior and to predict how the molecule will interact with other chemical species. These structure-property relationship studies are crucial for the rational design of new molecules with desired properties for various applications, from materials science to medicinal chemistry. nih.govnih.gov

Advanced Applications in Medicinal Chemistry and Materials Science

Medicinal Chemistry Applications

The core structure of 3-(1H-Pyrrol-1-yl)benzaldehyde is frequently employed as a foundational scaffold for developing a diverse range of bioactive compounds. By chemically modifying the aldehyde group or making substitutions on the phenyl and pyrrole (B145914) rings, researchers can systematically explore and optimize biological activity for various therapeutic targets.

Exploration as a Scaffold for Bioactive Compounds

The inherent chemical properties of the this compound scaffold have led to its exploration in multiple areas of drug discovery, yielding derivatives with promising anti-inflammatory, antimicrobial, anticancer, and enzyme-inhibiting properties.

Derivatives of the pyrrole scaffold are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs), such as tolmetin (B1215870) and ketorolac, which primarily function by inhibiting cyclooxygenase (COX) enzymes. nih.gov Building on this precedent, new research focuses on developing novel pyrrole-containing compounds with improved efficacy and safety profiles. Many of these agents target key mediators in the inflammatory cascade, such as COX and lipoxygenase (LOX) pathways. mdpi.com The development of drugs that can act on multiple targets simultaneously is a growing area of interest to create novel compounds with better therapeutic profiles against complex inflammatory diseases. mdpi.com

One area of investigation involves creating hybrid molecules that combine the pyrrole moiety with other pharmacologically active structures. For example, a cinnamic-pyrrole hybrid was synthesized and evaluated for its potential as a multifunctional anti-inflammatory agent, showing notable inhibition of lipoxygenase. mdpi.com

The pyrrole ring is a core component of many natural and synthetic compounds that exhibit a wide spectrum of biological activities, including antibacterial and antifungal effects. nih.gov Naturally occurring pyrroles like pyrrolnitin are known to have broad-spectrum antifungal properties. nih.gov Synthetic derivatives built upon the pyrrole framework have been developed to combat a range of human pathogens, including Gram-positive and Gram-negative bacteria, as well as opportunistic fungi like Candida albicans, Aspergillus fumigatus, and Fusarium oxysporum. nih.gov The development of new antimicrobial agents is critical to address the global challenge of antibiotic resistance. nih.gov Research has shown that various substituted pyrrole derivatives can effectively inhibit the growth of these pathogens. nih.gov

A significant application of the this compound scaffold is in the development of anticancer agents that target tubulin polymerization. Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them a key target for cancer chemotherapy. nih.gov

Researchers have synthesized a series of 3-aroyl-1-arylpyrrole (ARAP) derivatives based on this scaffold that demonstrate potent inhibition of tubulin polymerization. nih.gov These compounds function by binding to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. Specific derivatives, such as ARAP 22 and 27, have shown strong inhibitory effects on cancer cell growth, including in multidrug-resistant cell lines. nih.gov Furthermore, these compounds were found to suppress the Hedgehog signaling pathway, a critical pathway in the development and progression of certain cancers like medulloblastoma. nih.gov

| Compound | Key Activities | Significance |

|---|---|---|

| ARAP 22 | - Strong inhibition of tubulin polymerization

| Effective against multidrug-resistant cancers and inhibits a key developmental pathway in cancer. nih.gov |

| ARAP 27 | - Potent inhibition of tubulin polymerization

| Shows high potency and a dual mechanism of action, making it a promising lead for specific cancer types. nih.gov |

The this compound scaffold has been utilized to create potent and selective enzyme inhibitors for various therapeutic applications.

Lipoxygenase (LOX) Inhibition: Lipoxygenases are key enzymes in the arachidonic acid cascade, which produces inflammatory mediators. mdpi.com Inhibiting these enzymes is a strategy for developing anti-inflammatory drugs. A cinnamic-pyrrole hybrid derived from a pyrrole precursor demonstrated good anti-lipoxygenase activity, highlighting the potential of these derivatives in treating inflammatory conditions. mdpi.com

| Compound | Biological Test | Result (IC50) |

|---|---|---|

| Pyrrole Precursor (4) | Soybean Lipoxygenase Inhibition | 55 µM |

| Cinnamic-Pyrrole Hybrid (6) | Soybean Lipoxygenase Inhibition | 38 µM mdpi.com |

Butyrylcholinesterase (BChE) Inhibition: Other derivatives, specifically those with a 1,3-diaryl-pyrrole skeleton, have been identified as selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). nih.gov Selective BChE inhibition is a therapeutic strategy being explored for neurodegenerative diseases like Alzheimer's. Kinetic and molecular docking studies have shown that these compounds can act as mixed-type inhibitors, binding to multiple sites on the enzyme. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds by identifying the chemical features responsible for their biological activity. For derivatives of this compound, SAR studies have provided valuable insights.

For Anticancer Activity: In the case of 3-aroyl-1-arylpyrrole (ARAP) derivatives, SAR studies revealed that both the 1-phenyl ring (related to the benzaldehyde (B42025) portion of the scaffold) and the 3-(3,4,5-trimethoxyphenyl)carbonyl moiety were essential for potent inhibition of tubulin polymerization and cancer cell growth. nih.gov Modifications to the substituents on the pendant 1-phenyl ring were explored to optimize this activity, leading to highly potent compounds like ARAP 22 and 27. nih.gov

For Enzyme Inhibition: In the development of lipoxygenase inhibitors, the combination of a pyrrole ring with a cinnamic moiety in a hybrid molecule was shown to be important for biological activity. mdpi.com The resulting hybrid molecule displayed improved anti-LOX activity (IC₅₀ = 38 µM) compared to its pyrrole precursor (IC₅₀ = 55 µM), demonstrating a synergistic effect from the structural combination. mdpi.com Similarly, for BChE inhibitors, the arrangement of different aryl groups on the 1,3-diaryl-pyrrole skeleton was critical for achieving high potency and selectivity. nih.gov

For STING Agonism: In a related series of 1H-pyrrole-3-carbonitrile derivatives, SAR studies were conducted to explore their potential as agonists for the stimulator of interferon genes (STING) receptor, a target in cancer immunotherapy. By introducing various substituents on the aniline (B41778) ring system, researchers were able to identify compounds with activity comparable to known STING agonists. nih.gov

Computational Drug-Likeness and Pharmacokinetic Predictions

In modern drug discovery, in silico methods are essential for predicting the potential of a compound to be developed into a viable drug. These predictions, often grouped under the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), help to identify candidates with favorable pharmacokinetic profiles early in the research process, thereby reducing the time and cost associated with drug development. nih.govd-nb.infocutm.ac.in Computational models use the structure of a molecule to forecast its behavior in the human body. nih.govd-nb.info

For derivatives of pyrrole-containing compounds, these predictive studies are crucial. The drug-likeness of a molecule is evaluated by comparing its physicochemical properties to those of known drugs. ijpsonline.comuomustansiriyah.edu.iq Factors such as bioavailability, metabolic stability, and potential for toxicity are assessed using various computational tools. researchgate.netarxiv.org For instance, the probability of good intestinal absorption and the ability to penetrate the blood-brain barrier are key parameters that can be estimated. uomustansiriyah.edu.iqresearchgate.net The prediction of whether a compound will be a substrate for efflux pumps like P-glycoprotein is also important, as this can affect its bioavailability and potential for drug resistance. d-nb.infouomustansiriyah.edu.iq

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a chemical compound and its likelihood of being an orally active drug. wikipedia.orgdrugbank.comtaylorandfrancis.com The rule establishes four simple physicochemical parameter thresholds that are multiples of five. wikipedia.orgtaylorandfrancis.com According to this rule, a compound is more likely to be orally bioavailable if it does not violate more than one of the following criteria:

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

A molecular weight (MW) of less than 500 daltons.

A calculated octanol-water partition coefficient (log P) not greater than 5. wikipedia.orgdrugbank.comtaylorandfrancis.com

Compounds that adhere to these guidelines tend to have lower attrition rates during clinical trials. wikipedia.orgnih.gov this compound conforms well to Lipinski's Rule of Five, suggesting it possesses a favorable profile for potential development as an orally administered therapeutic agent. The properties of the compound are detailed in the table below.

| Property | Value for this compound | Lipinski's Rule Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | 171.19 | < 500 | Yes |

| log P (Octanol-Water Partition Coefficient) | 2.5 - 2.8 (calculated) | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen) | ≤ 10 | Yes |

| Number of Violations | 0 | ≤ 1 | Yes |

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In drug design, it is used to predict how a ligand, such as a derivative of this compound, might interact with the binding site of a biological target, typically a protein or enzyme. researchgate.netnih.govnih.gov These studies are crucial for understanding the potential mechanism of action of a compound and for designing more potent and selective inhibitors. nih.govnih.gov

Derivatives of 1H-pyrrole have been the subject of numerous molecular docking studies against various biological targets. uomustansiriyah.edu.iqnih.govresearchgate.netmdpi.com For example, new series of 1H-pyrrole derivatives have been designed and synthesized to act as inhibitors for targets like EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2), which are implicated in cancer. nih.gov Docking simulations help to visualize the binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues in the active site of the target protein. nih.gov The results of these simulations, often expressed as a docking score, provide an estimate of the binding affinity. researchgate.netnih.gov Compounds showing high affinity and favorable interactions in silico are then prioritized for synthesis and biological evaluation. researchgate.netnih.gov

| Pyrrole Derivative Class | Biological Target | Therapeutic Area | Key Findings from Docking |

|---|---|---|---|

| Pyrrolo[3,2-d]pyrimidines | EGFR / CDK2 | Anticancer | Compounds designed to fit into the ATP-binding pocket, showing potent inhibitory activity. nih.gov |

| Benzohydrazides containing 2,5-dimethyl-1H-pyrrol-1-yl | Enoyl ACP Reductase / DHFR | Antibacterial / Antifungal | Derivatives showed strong binding scores against bacterial and fungal enzymes. mdpi.com |

| Pyrrolone derivatives | Plasmodium falciparum DHFR-TS | Antimalarial | Designed compounds exhibited high binding scores and strong hydrogen bond interactions. researchgate.net |

| Thiazolo[3,2-a]pyridine derivatives | α-Amylase | Antidiabetic | Docking analysis revealed advantageous inhibitory properties with robust binding scores. nih.gov |

Materials Science Applications

Precursor for Polymer Synthesis (e.g., Conducting Polymers)

This compound serves as a functionalized monomer for the synthesis of advanced polymers. The pyrrole moiety is a well-known precursor for conducting polymers, most notably polypyrrole. ekb.egnih.gov The aldehyde group on the benzaldehyde ring allows for further chemical modifications or for the creation of copolymers with specific functionalities.

Polypyrrole is an intrinsically conducting polymer that has garnered significant interest due to its good environmental stability, ease of synthesis, and tunable electrical properties. nih.gov It is typically synthesized through the electrochemical or chemical oxidation of pyrrole monomers. nih.gov When a substituted pyrrole like this compound is used, the resulting polymer incorporates the benzaldehyde group into its structure. This can influence the polymer's morphology, conductivity, and solubility. Furthermore, the aldehyde group can be used as a reactive site for post-polymerization modification, allowing for the grafting of other molecules or the formation of cross-linked networks. Such functionalized conducting polymers are being explored for applications in sensors, battery electrodes, and electrochromic devices. sigmaaldrich.com

Building Block for Optoelectronic Materials (e.g., NLO properties)

The conjugated π-electron system present in this compound makes it an attractive building block for organic materials with applications in optoelectronics. jhuapl.edu These materials can interact with light to produce a variety of useful effects. Of particular interest are materials with nonlinear optical (NLO) properties, which are crucial for technologies such as optical data processing, frequency conversion, and optical switching. jhuapl.edumdpi.comdtic.milfrontiersin.org

Organic molecules with donor-π-acceptor (D-π-A) structures often exhibit significant NLO responses. In this compound, the pyrrole ring can act as an electron donor and the benzaldehyde group as an electron acceptor, linked by the phenyl ring which serves as the π-bridge. This intramolecular charge transfer character is a key requirement for second and third-order NLO activity. mdpi.com By incorporating this molecule into larger conjugated systems, such as polymers or dendrimers, it is possible to engineer materials with enhanced NLO properties. jhuapl.edumdpi.com The specific arrangement and electronic coupling between these molecular units dictate the macroscopic NLO response of the final material.

Role in the Synthesis of Porphyrin Derivatives and Related Macrocycles

One of the most significant applications of benzaldehyde derivatives in conjunction with pyrrole is in the synthesis of porphyrins and other tetrapyrrolic macrocycles. chemspider.comacs.orgnih.gov Porphyrins are large, aromatic ring systems with diverse applications in areas such as catalysis, photodynamic therapy, and molecular electronics. nih.gov

The condensation reaction between an aldehyde and pyrrole is the cornerstone of many porphyrin syntheses. chemspider.comacs.orgnih.gov The most common methods are the Lindsey synthesis and the Adler-Longo synthesis. nih.govresearchgate.net In these reactions, four molecules of pyrrole react with four molecules of an aldehyde to form a porphyrinogen, which is then oxidized to the stable, aromatic porphyrin.

When this compound is used in this reaction, it leads to the formation of meso-tetrakis(3-(1H-pyrrol-1-yl)phenyl)porphyrin. This specific porphyrin is functionalized at the meso-positions with four phenyl groups, each bearing a pyrrole substituent. This structure offers several advantages:

The peripheral pyrrole units can be used for further functionalization or metal coordination.

The electronic properties of the porphyrin core can be modulated by the pyrrole substituents.

These complex structures can serve as building blocks for larger supramolecular assemblies or metal-organic frameworks.

Beyond porphyrins, this aldehyde can also be used to synthesize related macrocycles like calixpyrroles or as a component in the synthesis of dipyrromethanes, which are key intermediates for producing a wide variety of porphyrinoids and BODIPY dyes. beilstein-journals.orgnih.gov

| Synthesis Method | Reactants | Key Product | Significance |

|---|---|---|---|

| Adler-Longo Synthesis | This compound, Pyrrole | meso-tetrakis(3-(1H-pyrrol-1-yl)phenyl)porphyrin | One-step method typically performed in refluxing propionic acid. nih.gov |

| Lindsey Synthesis | This compound, Pyrrole | meso-tetrakis(3-(1H-pyrrol-1-yl)phenyl)porphyrin | Two-step, milder conditions involving acid-catalyzed condensation followed by oxidation. researchgate.net |

| Dipyrromethane Synthesis | This compound, Pyrrole (excess) | 5-(3-(1H-Pyrrol-1-yl)phenyl)dipyrromethane | Creates a key intermediate for the synthesis of trans-A₂B₂ porphyrins and other complex macrocycles. nih.gov |

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 3-(1H-Pyrrol-1-yl)benzaldehyde and its derivatives is increasingly focused on green chemistry principles to minimize environmental impact. ed.gov These approaches prioritize the reduction of hazardous substances, energy consumption, and waste generation. researchgate.netresearchgate.net

Key green methodologies being explored include:

Microwave-Assisted Synthesis: This technique utilizes microwave energy to accelerate chemical reactions, often leading to dramatically reduced reaction times, higher yields, and fewer side products compared to conventional heating methods. jmest.orgsphinxsai.compensoft.netbeilstein-journals.org For pyrrole (B145914) derivatives, microwave-assisted synthesis has proven to be a highly efficient method. mdpi.commdpi.com

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasonic waves can induce chemical reactions through acoustic cavitation. nih.govmdpi.com This method offers advantages such as enhanced reaction rates, improved yields, and milder reaction conditions, often in aqueous media, aligning with green chemistry goals. researchgate.netpreprints.org

Solvent-Free Reactions: Conducting reactions without volatile organic solvents is a cornerstone of green chemistry. researchgate.netresearchgate.net For the synthesis of pyrroles, solvent-free methods, sometimes combined with microwave irradiation or catalysis by recoverable catalysts like magnetic nanoparticles, offer a path to cleaner production processes. researchgate.netsemnan.ac.ir

Catalyst-Free and Water-Based Syntheses: The development of synthetic routes that operate in water and without the need for a catalyst represents a significant advancement in green chemistry. organic-chemistry.orgrsc.org Such methods are highly atom-economical and environmentally benign. organic-chemistry.org

| Green Synthesis Approach | Key Advantages | Relevance to Pyrrole Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, energy efficiency. beilstein-journals.org | Proven effective for various pyrrole derivatives, including Paal-Knorr and Hantzsch syntheses. pensoft.netmdpi.com |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions, often usable in water. nih.govpreprints.org | Used for three-component condensation reactions to form substituted pyrroles in high yields. researchgate.net |

| Solvent-Free Synthesis | Eliminates volatile organic compounds, safer processes, simpler workup. researchgate.netresearchgate.net | An emerging area for pyrrole synthesis, often coupled with other green techniques. researchgate.netresearchgate.net |

Integration with Supramolecular Chemistry

The structural characteristics of this compound make it an attractive building block for supramolecular chemistry. The pyrrole and phenyl rings can participate in π-π stacking interactions, while the aldehyde group provides a site for covalent modification or hydrogen bonding, enabling the construction of complex, self-assembled architectures. researchgate.net

Future research in this area could focus on:

Crystal Engineering: Investigating the substituent effects on the self-assembly of this compound derivatives to control solid-state structures and properties through non-covalent interactions like hydrogen bonds. researchgate.net

Host-Guest Chemistry: Designing macrocyclic structures based on this compound that can selectively bind to specific guest molecules, with potential applications in separation or sensing.

Functional Materials: Creating self-assembled monolayers on surfaces, such as gold, to develop new materials with tailored electronic or optical properties. researchgate.net The pyrrole moiety can also be electropolymerized to form conductive polymers. researchgate.net

Exploration of Novel Biological Activities

Pyrrole-containing compounds are known to exhibit a wide spectrum of biological activities, making them a "resourceful small molecule" in medicinal chemistry. rsc.org Derivatives of this compound are promising candidates for screening against a variety of therapeutic targets. researchgate.netnih.gov

Emerging areas of biological investigation include:

Anticancer Activity: Many pyrrole derivatives have shown potent anticancer activity against various cell lines. benthamscience.comnih.govmdpi.com Research could focus on synthesizing analogs of this compound and evaluating their efficacy against cancers such as colon, lung, and breast cancer. mdpi.comrsc.org The introduction of specific functional groups can enhance this activity. benthamscience.comnih.gov

Antimicrobial and Antifungal Properties: There is a continuous need for new antimicrobial agents to combat drug resistance. nih.gov Pyrrole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. researchgate.netsemanticscholar.org

Antioxidant Potential: Substituted benzaldehydes and pyrroles have been investigated for their ability to scavenge free radicals. researchgate.netslideshare.netresearchgate.net The antioxidant capacity is closely related to the molecular structure, such as the position and number of hydroxyl groups. wiserpub.com

Other Therapeutic Areas: The pyrrole scaffold is present in drugs for a wide range of conditions, including anti-inflammatory, antiviral, and neurodegenerative diseases like Alzheimer's. mdpi.comresearchgate.netnih.gov

| Potential Biological Activity | Rationale and Research Findings for Related Compounds | Example Target |

|---|---|---|

| Anticancer | Pyrrole derivatives have shown potent activity against various cancer cell lines, including MGC 80-3, HCT-116, and HepG2. benthamscience.comnih.gov | Kinase inhibition, apoptosis induction. rsc.org |

| Antibacterial | Pyrrole-based compounds show activity against bacteria like Staphylococcus aureus and E. coli. Nitrogen heterocycles are valuable structural elements in antibacterial drugs. nih.gov | DNA gyrase inhibition. nih.gov |

| Antioxidant | The antioxidant activity of phenolic compounds is related to their structure and substitutions on the aromatic ring. researchgate.netwiserpub.com | DPPH radical scavenging. researchgate.net |

| Anti-Alzheimer's | Novel pyrrole derivatives have been identified as selective MAO-B and moderate AChE inhibitors. mdpi.com | Monoamine oxidase B (MAO-B), Acetylcholinesterase (AChE). mdpi.com |

Advanced Computational Modeling for Mechanism and Prediction

Computational chemistry offers powerful tools to accelerate the research and development of new applications for this compound. By using advanced modeling techniques, researchers can predict molecular properties and guide experimental design, saving time and resources.

Future computational studies could involve:

Density Functional Theory (DFT) Calculations: To elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. DFT can help in understanding reaction mechanisms, such as the sensing mechanism with metal ions. researchgate.net

Molecular Docking: To predict the binding affinity and interaction modes of this compound derivatives with biological targets like enzymes or receptors. This is crucial for structure-based drug design and understanding potential biological activity. slideshare.net

Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the potency of new, unsynthesized derivatives.

Application in Chemical Biology and Sensing Technologies

The this compound structure is a versatile platform for developing chemical sensors and probes for applications in chemical biology and environmental monitoring. The aldehyde group can be readily converted into other functional groups, such as Schiff bases, to create molecules that exhibit changes in color or fluorescence upon binding to a specific analyte. nih.govresearchgate.net

Emerging applications in this field include:

Colorimetric and Fluorescent Chemosensors: Pyrrole-based Schiff bases have been successfully used as highly sensitive and selective sensors for various metal ions, including Fe³⁺, Cu²⁺, Hg²⁺, and Cr³⁺, in aqueous solutions. nih.govresearchgate.net The binding event often leads to a distinct color change or fluorescence quenching, allowing for visual or spectroscopic detection at very low concentrations. researchgate.net

Anion Recognition: The pyrrole N-H group can act as a hydrogen bond donor, making it suitable for the design of receptors that can selectively bind and sense anions. researchgate.net

Bioimaging: By incorporating fluorophores and targeting moieties, derivatives of this compound could be developed into probes for imaging specific ions or molecules within biological systems.

| Sensor Type | Target Analyte | Detection Principle | Key Findings for Pyrrole-Based Sensors |

|---|---|---|---|

| Colorimetric Sensor | Metal Ions (e.g., Fe³⁺, Cu²⁺, Hg²⁺) | Visible color change upon binding. nih.gov | Pyrrole-based Schiff bases show high sensitivity and low detection limits in the micromolar range. researchgate.net |

| Fluorescent Sensor | Metal Ions (e.g., Fe³⁺, Sn²⁺) | Fluorescence enhancement or quenching. researchgate.net | Coordination to the receptor can inhibit photoinduced electron transfer (PET), leading to fluorescence enhancement. researchgate.net |

| Anion Sensor | Anions (e.g., F⁻) | Colorimetric change induced by deprotonation. researchgate.net | The pyrrole-2-carboxamide moiety is a known anion receptor system. researchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。